2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one
Overview
Description
2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is a synthetic organic compound that belongs to the class of piperidin-4-one derivatives This compound is characterized by the presence of two 4-methoxyphenyl groups and two methyl groups attached to the piperidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone and ammonium acetate in a Mannich reaction. This reaction yields 2,6-Bis(4-methoxyphenyl)piperidin-4-one. Subsequent methylation of this intermediate with methyl iodide in the presence of a base such as potassium carbonate results in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidin-4-one derivatives.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial properties may result from disrupting microbial cell membranes or interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Similar structure but with a methyl group instead of dimethyl groups.
2,6-Bis(4-methoxyphenyl)anthracene: Contains anthracene core instead of piperidin-4-one.
Uniqueness
2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is unique due to its specific substitution pattern on the piperidin-4-one core, which imparts distinct chemical and biological properties. Its combination of methoxy and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
Overview
2,6-Bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one is a synthetic organic compound belonging to the class of piperidin-4-one derivatives. It is characterized by its unique structure, featuring two 4-methoxyphenyl groups and two methyl groups on the piperidin-4-one core. This compound has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties, as well as its applications in medicinal chemistry.
- Chemical Formula: C21H25NO3
- Molecular Weight: 341.43 g/mol
- CAS Number: 151454-11-4
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Condensation Reaction: The initial step involves the condensation of p-anisaldehyde with acetone and ammonium acetate via a Mannich reaction.
- Methylation: The resulting compound undergoes methylation using methyl iodide in the presence of potassium carbonate to yield the final product.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and mitigate oxidative stress. The compound's structure enhances its stability and reactivity, making it effective in neutralizing reactive oxygen species (ROS).
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
While the precise mechanism of action remains partially understood, it is believed that the compound interacts with multiple molecular targets and pathways. Its antioxidant activity may involve:
- Scavenging free radicals
- Inhibiting lipid peroxidation
- Modulating signaling pathways associated with oxidative stress
Case Studies and Research Findings
- Antiviral Activity:
-
Cancer Therapy:
- Recent research indicated that derivatives of piperidine compounds, including this one, demonstrated anticancer activity through mechanisms such as apoptosis induction in cancer cell lines . The structure–activity relationship (SAR) studies highlighted that modifications to the piperidine core could enhance cytotoxic effects.
- Neuroprotective Effects:
Comparative Analysis
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antioxidant, Antimicrobial |
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one | Similar structure with methyl group | Moderate Antioxidant |
2,6-Bis(4-methoxyphenyl)anthracene | Anthracene core | Limited biological activity |
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3,5-dimethylpiperidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-13-19(15-5-9-17(24-3)10-6-15)22-20(14(2)21(13)23)16-7-11-18(25-4)12-8-16/h5-14,19-20,22H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYZVGKIODSCSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327166 | |
Record name | NSC636588 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672053 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
151454-11-4 | |
Record name | NSC636588 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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